molecular formula C17H15ClN2O4S B2737934 3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 338752-89-9

3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione

Cat. No. B2737934
CAS RN: 338752-89-9
M. Wt: 378.83
InChI Key: ZFPHKIQCOZSFFC-MHWRWJLKSA-N
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Description

3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione is a useful research compound. Its molecular formula is C17H15ClN2O4S and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles and Organic Compounds

The compound has been explored as a starting material or intermediary in the synthesis of a diverse range of heterocyclic compounds. Shibuya et al. (1984) demonstrated the utility of similar compounds in the generation of 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives through reactions with active methylenes, leading to aminothio compounds or isothiazolo[5,4-d]pyrimidines upon further treatment (Shibuya, 1984). These findings suggest a pathway for the creation of various bioactive molecules and materials through subsequent chemical modifications.

Polymerization Processes

Research on terthiophene derivatives has shown that substituents influence polymerizability and the properties of resulting polymers, as reported by Visy et al. (1994). The study on electrochemically polymerized terthiophene derivatives indicates that substituents, although preventing the extension of conjugation to the side group, significantly affect solubilities and inductive effects, which are crucial for understanding the polymerization behavior of complex molecules like "3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda6,3-thiazolane-1,1,4-trione" (Visy, Lukkari, & Kankare, 1994).

Molecular Docking and Quantum Chemical Calculations

The molecular structure, spectroscopic data, and bioactivity predictions through molecular docking of related compounds have been the focus of recent studies. Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound with a similar structure, providing insights into the molecular parameters, intramolecular charge transfers, and potential biological effects based on docking results. This research highlights the compound's relevance in designing molecules with specific biological activities (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Advanced Materials and Electrochromic Properties

Further research into polymers and copolymers derived from thiophene and its derivatives has revealed significant potential in the development of materials with desirable electrochromic properties. Studies like those conducted by Pang et al. (2006) on the electrochemical synthesis, characterization, and electrochromic properties of poly(3-chlorothiophene) and its copolymers demonstrate the application of these materials in creating devices with vivid color changes and high switching stability, which are essential for the development of advanced electrochromic devices (Pang, Xu, Li, Ding, Cheng, Shi, & Jin, 2006).

properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(4-methoxyanilino)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-24-15-8-4-13(5-9-15)19-10-16-17(21)20(11-25(16,22)23)14-6-2-12(18)3-7-14/h2-10,19H,11H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPHKIQCOZSFFC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione

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